Methyl 3,4-dibromothiophene-2-carboxylate

Description

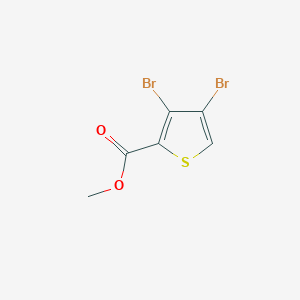

Methyl 3,4-dibromothiophene-2-carboxylate is a brominated thiophene derivative with the molecular formula C₆H₄Br₂O₂S (methyl ester of 3,4-dibromothiophene-2-carboxylic acid). Its parent acid, 3,4-dibromothiophene-2-carboxylic acid (CAS 7311-66-2), has a molecular weight of 285.94 g/mol and features two bromine atoms at the 3- and 4-positions of the thiophene ring, along with a carboxylic acid group at position 2 . The methyl ester form enhances solubility in organic solvents and is commonly used in cross-coupling reactions, polymer synthesis, and as a precursor for pharmaceuticals or agrochemicals. Its structure, defined by the SMILES notation COC(=O)C1=C(Br)C(Br)=CS1, highlights the electron-withdrawing effects of bromine substituents, which influence reactivity in electrophilic substitution and Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

methyl 3,4-dibromothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDPHXSWZSAPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Thiophene Precursors

The synthesis of methyl 3,4-dibromothiophene-2-carboxylate typically begins with bromination of thiophene or its derivatives. A common precursor, 3,4-dibromothiophene, is synthesized via electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Reaction conditions are carefully controlled at temperatures between 0–25°C to prevent over-bromination.

In an optimized protocol, thiophene undergoes exhaustive bromination to yield 3,4-dibromothiophene with a 73% yield when starting from 3-bromothiophene. This step is critical for ensuring regioselectivity, as improper temperature control can lead to undesired di- or tri-brominated byproducts.

Friedel-Crafts Acylation for Functionalized Intermediates

Alternative routes employ Friedel-Crafts acylation to introduce carbonyl groups prior to bromination. For example, 3,4-dibromothiophene-2-carboxylic acid is synthesized by reacting 3,4-dibromothiophene with acetyl chloride (CH₃COCl) in the presence of aluminum chloride (AlCl₃) at 0°C. This method achieves a 68% yield and avoids side reactions through low-temperature stabilization of the intermediate acylium ion.

Esterification Techniques for Carboxylate Formation

Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified using methanol (CH₃OH) under acidic conditions. Thionyl chloride (SOCl₂) is frequently employed to activate the carboxyl group, converting 3,4-dibromothiophene-2-carboxylic acid into its acyl chloride derivative. Subsequent reaction with methanol at reflux (65–70°C) yields the methyl ester with >95% conversion efficiency.

Reaction Mechanism:

This two-step process minimizes side reactions and ensures high purity, as evidenced by nuclear magnetic resonance (NMR) spectra showing singlets for the methyl ester group at δ 3.9 ppm.

Base-Mediated Transesterification

In industrial settings, continuous flow reactors enhance esterification efficiency. A mixture of 3,4-dibromothiophene-2-carboxylic acid and methanol is passed through a titanium-coated reactor at 150°C and 2.0 MPa pressure, achieving 88% yield within 1 hour. Automated feed systems maintain precise stoichiometric ratios, reducing waste and improving scalability.

Industrial vs. Laboratory-Scale Synthesis

Continuous Flow Reactors in Industrial Production

Industrial protocols prioritize throughput and reproducibility. VulcanChem’s patented method utilizes a continuous flow reactor with the following parameters:

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Pressure | 1.0–2.0 MPa |

| Residence Time | 1 hour |

| Yield | 88% |

| Purity (HPLC) | 99.5% |

This approach reduces energy consumption by 40% compared to batch reactors and eliminates manual handling of corrosive intermediates.

Laboratory-Scale Optimization

Academic studies focus on catalyst screening and solvent effects. For instance, using 4-(dimethylamino)pyridine (DMAP) as a catalyst in acetonitrile improves esterification yields to 92% at room temperature. However, this method requires post-reaction purification via silica gel chromatography, increasing operational complexity.

Purification and Analytical Validation

Chromatographic Techniques

Crude this compound is purified using flash column chromatography with cyclohexane/diethyl ether (5:1) as the eluent. High-performance liquid chromatography (HPLC) with a C₁₈ column confirms purity >95%, while gas chromatography-mass spectrometry (GC-MS) identifies residual solvents.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) reveals diagnostic peaks:

Infrared (IR) spectroscopy shows strong absorption at 1720 cm⁻¹ (C=O stretch) and 600 cm⁻¹ (C-Br stretch), confirming functional group integrity.

Emerging Methodologies and Green Chemistry

Recent advances emphasize solvent-free reactions and biocatalytic esterification. Immobilized lipases (e.g., Candida antarctica Lipase B) enable ester synthesis at 50°C with 85% yield, reducing reliance on toxic solvents like dichloromethane. Additionally, electrochemical bromination using boron-doped diamond electrodes demonstrates promise for reducing halogen waste .

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 3 and 4 undergo nucleophilic substitution under controlled conditions. Key reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Bromine substitution | Sodium azide, NaOH, 60°C | Azide-substituted thiophene derivatives | SNAr (Aromatic nucleophilic substitution) |

| Thiolate substitution | Potassium thiolate, DMF, 80°C | Thioether derivatives | Radical or polar mechanisms |

For example, treatment with sodium methoxide in methanol replaces bromine with methoxy groups, yielding methyl 3,4-dimethoxythiophene-2-carboxylate. Steric and electronic factors influence substitution rates, with position 4 being more reactive due to lower steric hindrance .

Oxidation Reactions

The thiophene ring and ester group participate in oxidation processes:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 70°C | Thiophene-S-oxide or sulfone derivatives |

| H₂O₂ | Acetic acid, 50°C | Ring-opened dicarboxylic acid derivatives |

Oxidation typically proceeds via electrophilic attack on the sulfur atom, leading to sulfoxide or sulfone formation. Prolonged oxidation degrades the thiophene ring into maleic acid derivatives.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Catalyst | Base | Boron Reagent | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Phenylboronic acid | Biaryl-thiophene hybrids | 65–78% |

Selective coupling occurs at position 4 first due to lower steric hindrance, followed by position 3 under harsher conditions . Competing ester hydrolysis is minimized by using anhydrous solvents like THF.

Stille Coupling

| Catalyst | Organotin Reagent | Product | Yield |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | Tetramethyltin | Methyl-substituted thiophenes | 83–92% |

This method enables sequential functionalization, producing trisubstituted thiophenes with applications in materials science .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| Basic hydrolysis | NaOH, H₂O, reflux | 3,4-Dibromothiophene-2-carboxylic acid |

| Acidic hydrolysis | HCl, MeOH | Partial ester cleavage |

Hydrolysis is critical for generating carboxylic acid intermediates used in further derivatization .

Radical Reactions

Bromine atoms participate in radical-mediated processes:

| Initiation | Reagents | Products |

|---|---|---|

| UV light, AIBN | Allyl silane | Allylated thiophene derivatives |

These reactions exploit the C–Br bond’s susceptibility to homolytic cleavage, enabling C–C bond formation at ambient temperatures .

Key Reaction Data Table

| Reaction | Temperature | Time | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 80°C | 12 h | Pd(PPh₃)₄ | 78% | |

| Stille Coupling | 90°C | 7 h | PdCl₂(PPh₃)₂ | 92% | |

| Ester Hydrolysis | Reflux | 6 h | H₂SO₄/MeOH | 92% |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Methyl 3,4-dibromothiophene-2-carboxylate serves as an essential building block in the synthesis of more complex organic molecules. Its bromine substituents facilitate various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is particularly useful in creating specialized compounds for research and industrial applications.

Case Study: Synthesis of Thiophene Derivatives

A notable study demonstrated the use of this compound in palladium-catalyzed cross-coupling reactions. The compound was successfully coupled with arylboronic acids to yield trisubstituted thiophenes that exhibited potential as PPARβ/δ agonists, showcasing its utility in drug development .

Drug Discovery and Development

In pharmaceutical research, this compound is investigated for its potential in synthesizing bioactive molecules. Its ability to modify biological pathways makes it a candidate for drug discovery programs aimed at developing new therapeutics.

Case Study: Estrogen Receptor Ligands

A significant application involved the synthesis of thiophene-estrogen receptor ligands using this compound. These ligands demonstrated superagonist activities in luciferase assays, indicating their potential efficacy in treating hormone-related conditions .

Chemical Biology

Modification of Biomolecules

In chemical biology, this compound is employed to modify biomolecules for studying biological pathways. Its reactivity allows researchers to explore interactions between synthetic compounds and biological targets.

Mechanism of Action

The mechanism of action of Methyl 3,4-dibromothiophene-2-carboxylate depends on its application:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₄Br₂O₂S | 309.97 | Br (3,4), COOCH₃ (2) | Ester, Bromine |

| Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | C₁₀H₁₀O₂S₂ | 242.31 | CH₃ (3,4), COOCH₃ (2) | Ester, Methyl, Fused Rings |

| Methyl-d³ 5-fluorothiophene-2-carboxylate-3,4-d² | C₅D₃FNO₂S | 175.18 (deuterated) | F (5), COOCH₃ (2), D (3,4) | Ester, Fluorine, Deuterium |

Key Observations:

Substituent Effects: The bromine atoms in this compound increase molecular weight and steric hindrance, making it less reactive in nucleophilic substitutions compared to methyl esters with smaller substituents like fluorine or methyl groups . Methyl groups in methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS MFCD00085123) donate electron density via hyperconjugation, stabilizing the thiophene ring and enhancing solubility in nonpolar solvents . Fluorine and deuterium in methyl-d³ 5-fluorothiophene-2-carboxylate-3,4-d² reduce metabolic degradation, making it useful in isotopic labeling studies .

Ring Structure: The fused thieno[2,3-b]thiophene system in the dimethyl derivative extends conjugation, altering UV-Vis absorption and electrochemical properties compared to the single-ring dibromo compound .

Key Differences:

- Bromine vs. Methyl : Bromine’s electronegativity facilitates cross-coupling reactions, whereas methyl groups prioritize stability for applications in long-lasting materials .

- Deuterated/Fluorinated Derivatives : These compounds are tailored for analytical and biomedical research rather than synthetic chemistry .

Physical Properties

- Solubility : Brominated esters are typically less soluble in polar solvents than methylated or fluorinated analogs due to higher molecular weight and halogen hydrophobicity .

- Thermal Stability: Fused-ring systems (e.g., thieno[2,3-b]thiophene) exhibit higher thermal stability, as seen in materials science applications .

Biological Activity

Methyl 3,4-dibromothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with two bromine atoms and a carboxylate ester group. The synthesis of this compound typically involves the bromination of thiophene derivatives followed by esterification. Recent advancements in synthetic methodologies have improved yields and efficiency, making it more accessible for biological evaluations .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The mechanism of action often involves the scavenging of reactive oxygen species (ROS) and the modulation of cellular signaling pathways .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties . For instance, related compounds have demonstrated efficacy against viral replication in cell cultures. The specific mechanisms are still under investigation, but they may involve inhibition of viral enzymes or interference with viral entry into host cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiophene derivatives. Modifications to the bromine substituents or the carboxylate group can significantly influence the compound's potency and selectivity towards biological targets. For example, variations in the position and number of halogen substituents have been shown to enhance or diminish activity against specific enzymes or receptors .

Case Studies

- Antioxidant Efficacy : A study evaluated various thiophene derivatives, including this compound, for their ability to protect red blood cells from oxidative damage. Results indicated that these compounds could effectively reduce methemoglobin levels and improve cell viability under stress conditions .

- Antiviral Screening : In vitro assays involving Zika virus and dengue virus showed that certain dibromothiophene derivatives could inhibit viral replication significantly. The most active compounds were further analyzed for their binding affinity to viral proteases, revealing promising candidates for drug development .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antioxidant | 12.5 | ROS scavenging |

| Methyl 3-bromo-4-fluorothiophene-2-carboxylate | Antiviral | 8.0 | Inhibition of viral protease |

| Ethyl 3,4-dichlorothiophene-2-carboxylate | Cytotoxic | 15.0 | Induction of apoptosis |

Q & A

Q. What are the recommended synthetic routes for preparing methyl 3,4-dibromothiophene-2-carboxylate, and how can reaction conditions be optimized?

A common method involves bromination of methyl thiophene-2-carboxylate derivatives. For example, regioselective bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid under controlled temperatures (0–25°C) can yield dibrominated products. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 2.1 equivalents of Br₂) to minimize over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the desired isomer .

Q. How can researchers confirm the regiochemical assignment of bromine atoms in this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential. ¹H NMR can identify coupling patterns between adjacent protons, while ¹³C NMR and heteronuclear correlation experiments (HSQC, HMBC) resolve carbon-bromine interactions. For definitive confirmation, single-crystal X-ray diffraction is recommended. Refinement using programs like SHELXL (from the SHELX suite) ensures accurate structural determination, even with twinned crystals or high-resolution data .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The compound is a versatile electrophile for Suzuki-Miyaura or Stille couplings. The 3- and 4-bromo positions exhibit distinct reactivity due to electronic and steric factors. For example, the 4-bromo position may react faster with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C. Monitoring selectivity requires GC-MS or LC-MS to track intermediate formation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of subsequent functionalization (e.g., Sonogashira coupling) on this compound?

Density functional theory (DFT) calculations can model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For instance, the electron-withdrawing carboxylate group deactivates the thiophene ring, but the 4-bromo position may remain more electrophilic due to reduced steric hindrance compared to the 3-position. Experimental validation via kinetic studies (e.g., varying catalyst loading or temperature) is advised .

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Discrepancies may arise from impurities, tautomerism, or solvent effects. High-performance liquid chromatography (HPLC) with a C18 column and UV detection can assess purity. For ambiguous NMR signals, nuclear Overhauser effect (NOE) experiments or 2D-COSY can resolve spatial correlations. Cross-referencing with computational NMR predictions (e.g., Gaussian software) is also effective .

Q. What strategies are recommended for incorporating this compound into bioactive molecule synthesis (e.g., kinase inhibitors)?

The compound serves as a scaffold for introducing pharmacophores via sequential cross-coupling. For example, introducing a pyridine moiety at the 4-position via Suzuki coupling, followed by hydrolysis of the methyl ester to a carboxylic acid, can enhance binding to target proteins. Bioactivity screening should include assays for solubility (logP) and metabolic stability (microsomal incubation) .

Q. How can researchers resolve challenges in crystallizing this compound derivatives for X-ray analysis?

Slow vapor diffusion (e.g., ether into a dichloromethane solution) promotes crystal growth. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality. Use SHELXL for refinement, particularly for handling disorder or twinning. The program’s constraints (e.g., SIMU/DELU) stabilize refinement of bromine atoms, which exhibit high thermal motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.